
5-(4-Chlorophenyl)-2-(methanesulfinyl)-1-phenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is a complex organic compound characterized by its unique structural features This compound contains a pentanedione backbone with a chlorophenyl group at the 5-position, a methylsulfinyl group at the 2-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pentanedione Backbone: This can be achieved through the Claisen condensation of appropriate ester precursors.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.
Addition of the Methylsulfinyl Group: This can be done via sulfoxidation reactions, where a methylthio group is oxidized to a methylsulfinyl group using oxidizing agents like hydrogen peroxide.
Attachment of the Phenyl Group: This step may involve a Grignard reaction or other organometallic coupling reactions to introduce the phenyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonyl groups in the pentanedione backbone can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diols from the reduction of carbonyl groups.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfinyl group can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanedione, 3-(4-chlorophenyl)-1,3,5-triphenyl-: Similar structure but with different substituents, leading to distinct chemical properties.
1,5-Pentanedione, 2-(4-chlorophenyl)-1-phenyl-: Lacks the methylsulfinyl group, resulting in different reactivity and applications.
Uniqueness
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is unique due to the presence of the methylsulfinyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
100749-28-8 |
|---|---|
Molecular Formula |
C18H17ClO3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfinyl-1-phenylpentane-1,5-dione |
InChI |
InChI=1S/C18H17ClO3S/c1-23(22)17(18(21)14-5-3-2-4-6-14)12-11-16(20)13-7-9-15(19)10-8-13/h2-10,17H,11-12H2,1H3 |
InChI Key |
WATZYHPGRYEDOF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C(CCC(=O)C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)
![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)
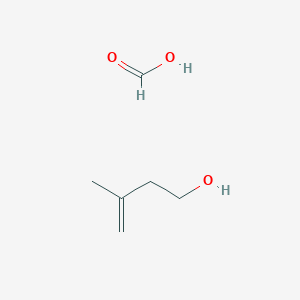
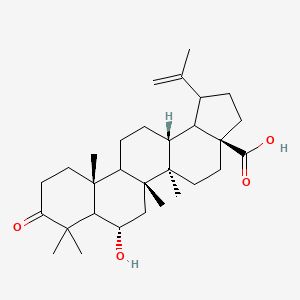
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)
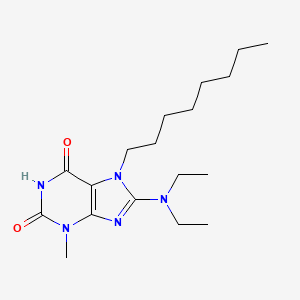
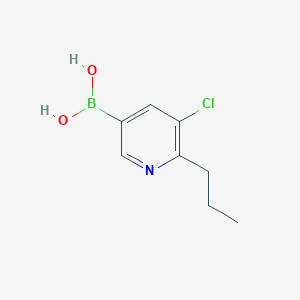
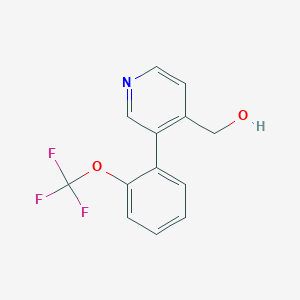
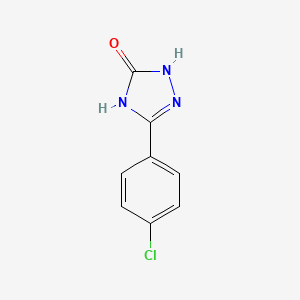
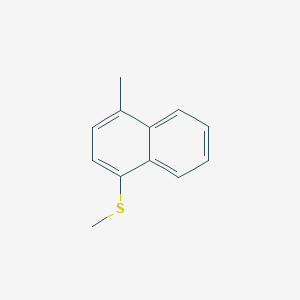
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)

